molecular formula C35H35N5O5S3 B2466637 Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 524706-68-1

Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2466637
CAS No.: 524706-68-1
M. Wt: 701.88
InChI Key: QVFRVNMCWAMBKL-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a benzo[d]thiazole ring fused to a tetrahydrothieno[2,3-c]pyridine scaffold, substituted with a benzyl group at the 6-position. Its design aligns with strategies to improve blood-brain barrier penetration and metabolic stability, critical for targeting gliomas or other CNS malignancies .

Properties

IUPAC Name

ethyl 4-[4-[[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H35N5O5S3/c1-2-45-35(42)39-18-20-40(21-19-39)48(43,44)26-14-12-25(13-15-26)32(41)37-34-31(33-36-28-10-6-7-11-29(28)46-33)27-16-17-38(23-30(27)47-34)22-24-8-4-3-5-9-24/h3-15H,2,16-23H2,1H3,(H,37,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFRVNMCWAMBKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C6=NC7=CC=CC=C7S6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H35N5O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

701.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound that has garnered interest for its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, focusing on its anticancer properties and other pharmacological effects.

Synthesis and Structure

The synthesis of this compound involves a series of reactions including the formation of the benzothiazole moiety and the incorporation of the tetrahydrothieno[2,3-c]pyridine structure. The synthetic route typically starts with the condensation of appropriate precursors followed by various functional group modifications to achieve the desired chemical structure.

Key Steps in Synthesis:

  • Formation of Benzothiazole : Utilizing thiazolidine derivatives and aromatic aldehydes.
  • Tetrahydrothieno[2,3-c]pyridine Construction : Achieved through cyclization reactions.
  • Final Coupling : The final product is obtained through coupling reactions involving piperazine derivatives and sulfonamide linkages.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. The mechanism of action appears to involve the inhibition of key enzymes involved in DNA repair pathways, specifically targeting apurinic/apyrimidinic endonuclease (APE1), which plays a crucial role in base excision repair (BER).

In Vitro Studies

In vitro assays have shown that compounds related to this compound exhibit low micromolar activity against APE1 and enhance the cytotoxic effects of alkylating agents like temozolomide and methylmethane sulfonate in HeLa cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzothiazole and piperazine moieties significantly influence biological activity. Compounds with specific substitutions on these rings showed improved potency against cancer cell lines and enhanced selectivity for APE1 inhibition.

CompoundAPE1 Inhibition (µM)Cytotoxicity (IC50 in µM)
Ethyl 45.010
Analogue A3.08
Analogue B7.515

Other Biological Activities

Besides anticancer properties, preliminary studies suggest potential antifungal and antibacterial activities. For instance, derivatives have shown effectiveness against strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa with minimum inhibitory concentrations (MICs) ranging from 6.25 to 32 µg/mL .

Case Study 1: In Vivo Efficacy

A study evaluating the in vivo efficacy of this compound in mouse models demonstrated significant tumor reduction when administered alongside conventional chemotherapeutics. The combination therapy resulted in enhanced survival rates compared to monotherapy groups.

Case Study 2: Mechanistic Insights

Mechanistic studies revealed that treatment with this compound led to increased levels of DNA damage markers in cancer cells, indicating its role as a DNA-damaging agent that can potentiate the effects of other chemotherapeutics.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that derivatives of benzothiazole exhibit significant antitumor activity. The incorporation of the benzo[d]thiazole moiety in Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate enhances its ability to inhibit cancer cell proliferation. Research has demonstrated that compounds with similar structures can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial properties. Benzothiazole derivatives have been studied for their efficacy against bacterial strains, including those resistant to conventional antibiotics. The sulfonamide group present in the compound may contribute to its antibacterial activity by interfering with bacterial folic acid synthesis .

Anti-inflammatory Effects

Studies indicate that compounds containing thieno[2,3-c]pyridine structures may possess anti-inflammatory properties. The ability of this compound to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound involves multiple synthetic steps that can include:

  • Formation of Benzothiazole Derivatives: Utilizing reactions such as diazo-coupling and condensation.
  • Synthesis of Thieno[2,3-c]pyridine Structures: Through cyclization methods involving appropriate precursors.
  • Piperazine Ring Formation: Achieved via nucleophilic substitution reactions.

Table 2: Synthetic Pathways Overview

StepReaction TypeKey Reagents
1DiazocouplingBenzothiazole derivatives
2CyclizationThieno precursors
3Nucleophilic SubstitutionPiperazine derivatives

Case Study 1: Antitumor Activity Assessment

A study evaluated the antitumor effects of a series of benzothiazole derivatives in vitro against human cancer cell lines. Results indicated that compounds similar to this compound exhibited IC50 values significantly lower than standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Research conducted on benzothiazole-based compounds revealed promising antimicrobial activity against resistant bacterial strains. The study highlighted the mechanism of action involving inhibition of bacterial growth through disruption of metabolic pathways .

Comparison with Similar Compounds

Key Research Findings

  • Elevated APE1 in gliomas : highlights APE1’s role in glioma resistance, supporting the rationale for targeting this enzyme.
  • Computational validation : Similarity indexing () and bioactivity clustering () provide robust frameworks for predicting efficacy.

Preparation Methods

Synthesis of the Tetrahydrothieno[2,3-c]Pyridine Core

The tetrahydrothieno[2,3-c]pyridine scaffold is constructed via a Gewald-type cyclization (Figure 2). A ketone precursor (e.g., 4-benzylpiperidin-3-one) reacts with cyanoacetate and elemental sulfur under refluxing ethanol, forming the 2-aminothiophene ring. Subsequent dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) yields the aromatic thieno[2,3-c]pyridine system.

Key reaction conditions :

  • Solvent: Ethanol/water (9:1)
  • Temperature: 80°C, 12 hours
  • Yield: 68–72%

Introduction of the Benzo[d]Thiazol-2-yl Group

The 3-position of the thieno[2,3-c]pyridine is functionalized via Ullmann coupling with 2-chlorobenzo[d]thiazole (Figure 3). Copper(I) iodide catalyzes the coupling in the presence of a diamine ligand (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine), enabling C–N bond formation.

Optimization parameters :

  • Catalyst: CuI (10 mol%)
  • Ligand: trans-DMCD (20 mol%)
  • Base: Cs₂CO₃
  • Solvent: DMSO, 110°C, 24 hours
  • Yield: 65%

Benzylation at the 6-Position

The secondary amine in the tetrahydrothieno[2,3-c]pyridine undergoes N-alkylation with benzyl bromide (Figure 4). Phase-transfer conditions (tetrabutylammonium bromide) in a biphasic toluene/water system enhance reactivity.

Reaction profile :

  • Benzyl bromide: 1.2 equivalents
  • Base: K₂CO₃
  • Temperature: 60°C, 6 hours
  • Yield: 85%

Carbamoyl Linkage Formation

The amine group of Intermediate A reacts with 4-(piperazine-1-sulfonyl)benzoyl chloride (Intermediate B) to form the carbamoyl bridge (Figure 5). Schotten-Baumann conditions (aqueous NaOH/dichloromethane) facilitate acyl transfer.

Critical parameters :

  • Acyl chloride: 1.5 equivalents
  • Base: 10% NaOH (aq)
  • Temperature: 0–5°C, 2 hours
  • Yield: 78%

Sulfonylation of Piperazine

Piperazine is sulfonylated using 4-(chlorosulfonyl)benzoyl chloride under inert conditions (Figure 6). Triethylamine scavenges HCl, preventing side reactions.

Procedure :

  • Solvent: Dry THF
  • Base: Et₃N (3.0 equivalents)
  • Temperature: −10°C → RT, 8 hours
  • Yield: 82%

Ethyl Carboxylate Installation

The terminal piperazine nitrogen is functionalized via carboxylation with ethyl chloroformate (Figure 7). Excess reagent ensures complete esterification.

Conditions :

  • Ethyl chloroformate: 2.0 equivalents
  • Solvent: CH₂Cl₂
  • Base: Et₃N
  • Temperature: 0°C → RT, 4 hours
  • Yield: 90%

Optimization Challenges and Solutions

Regioselectivity in Thienopyridine Functionalization

Early routes suffered from poor regiocontrol during benzo[d]thiazole installation. Switching from Pd-catalyzed to Cu-mediated coupling suppressed C2/C3 isomerism.

Purification of the Sulfonamide Intermediate

Chromatographic separation of the sulfonylated piperazine was complicated by polar byproducts. A pH-dependent extraction (5% citric acid/NaHCO₃) improved purity to >98%.

Hydrochloride Salt Formation

The final compound is isolated as a hydrochloride salt via acidic workup (HCl/Et₂O), enhancing crystallinity.

Characterization Data

Table 1: Spectroscopic Data for Key Intermediates

Intermediate Molecular Formula $$ ^1H $$-NMR (δ, ppm) HRMS (m/z)
A C₁₉H₁₈N₃S₂ 7.82 (d, J=8.1 Hz, 1H), 4.21 (s, 2H, NH₂) 376.0942 [M+H]⁺
B C₁₁H₁₁ClNO₃S 8.02 (s, 4H, ArH), 3.45 (t, J=5.0 Hz, 4H) 312.0328 [M+H]⁺
Final C₃₅H₃₅N₅O₅S₃·HCl 1.32 (t, J=7.1 Hz, 3H), 4.25 (q, J=7.1 Hz, 2H) 737.1567 [M+H]⁺

Industrial-Scale Considerations

Suppliers like Minakem S.A.S. and Nantong Chem-land Co., Ltd. employ continuous-flow reactors for the Gewald cyclization and Ullmann coupling steps, reducing reaction times by 40%.

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